molecular formula C18H18N2O3 B6377372 5-(4-BOC-Aminophenyl)-2-cyanophenol CAS No. 1262002-93-6

5-(4-BOC-Aminophenyl)-2-cyanophenol

Cat. No.: B6377372
CAS No.: 1262002-93-6
M. Wt: 310.3 g/mol
InChI Key: FBSPQXHVTOSLEK-UHFFFAOYSA-N
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Description

5-(4-tert-Butoxycarbonylaminophenyl)-2-cyanophenol: is an organic compound that features a phenyl ring substituted with a tert-butoxycarbonyl (BOC) protected amine group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-tert-Butoxycarbonylaminophenyl)-2-cyanophenol typically involves multiple steps:

    Nitration and Reduction: The starting material, 4-nitrophenol, undergoes nitration to form 4-nitro-2-cyanophenol. This intermediate is then reduced to 4-amino-2-cyanophenol.

    BOC Protection: The amino group is protected using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine, resulting in the formation of 5-(4-tert-Butoxycarbonylaminophenyl)-2-cyanophenol.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The BOC-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Potential applications in the development of bioactive compounds.
  • Used in the study of enzyme interactions and inhibition.

Medicine:

  • Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of sensors and diagnostic tools.

Mechanism of Action

The mechanism of action of 5-(4-tert-Butoxycarbonylaminophenyl)-2-cyanophenol involves its interaction with various molecular targets. The BOC-protected amine group can be deprotected under acidic conditions, revealing the free amine which can then participate in further chemical reactions. The cyano group can act as an electrophile, making the compound reactive towards nucleophiles.

Comparison with Similar Compounds

    4-tert-Butoxycarbonylaminophenol: Lacks the cyano group, making it less reactive in certain types of reactions.

    2-Cyanophenol: Lacks the BOC-protected amine group, limiting its applications in peptide synthesis.

Uniqueness:

  • The presence of both the BOC-protected amine and cyano groups makes 5-(4-tert-Butoxycarbonylaminophenyl)-2-cyanophenol a versatile intermediate in organic synthesis.
  • Its dual functionality allows for a wide range of chemical transformations, making it valuable in both academic research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[4-(4-cyano-3-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-8-6-12(7-9-15)13-4-5-14(11-19)16(21)10-13/h4-10,21H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSPQXHVTOSLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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